molecular formula C14H8Cl2N2OS B5807084 3,4-dichloro-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide

Cat. No.: B5807084
M. Wt: 323.2 g/mol
InChI Key: IQTBRHIFDYFPHB-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide is a chemical compound with a complex structure that includes a benzothiophene ring, a pyridine ring, and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of a benzothiophene derivative, followed by the introduction of the pyridine ring through a coupling reaction. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups within the molecule.

    Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce dechlorinated derivatives. Substitution reactions can result in a wide variety of substituted benzothiophene derivatives.

Scientific Research Applications

3,4-Dichloro-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-N-(3-pyridinyl)benzamide
  • 3,4-Dichloro-N-(2-pyridinyl)benzamide
  • 3,4-Dichloro-N-(4-pyridinyl)benzamide

Uniqueness

3,4-Dichloro-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

3,4-dichloro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-9-4-1-5-10-11(9)12(16)13(20-10)14(19)18-8-3-2-6-17-7-8/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTBRHIFDYFPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)NC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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